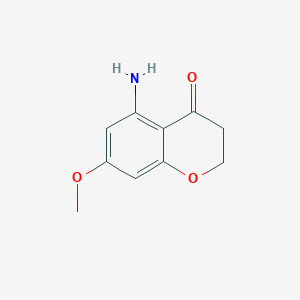
5-Amino-7-methoxychroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-7-methoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with an amino group at the 5th position and a methoxy group at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-methoxychroman-4-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 7-methoxy-4-chromanone.
Amination Reaction: The precursor undergoes an amination reaction where an amino group is introduced at the 5th position. This can be achieved using reagents like ammonia or amines under specific conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Automated Purification Systems: These systems are used to efficiently purify the final product on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-7-methoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: Dihydro derivatives and other reduced forms.
Substituted Derivatives: Various substituted chromanones with different functional groups.
Applications De Recherche Scientifique
5-Amino-7-methoxychroman-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of novel compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Amino-7-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Affect Gene Expression: Influence the expression of genes involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: The parent compound with a similar structure but lacking the amino and methoxy groups.
7-Methoxychroman-4-one: Similar structure with only the methoxy group at the 7th position.
5-Aminochroman-4-one: Similar structure with only the amino group at the 5th position.
Uniqueness
5-Amino-7-methoxychroman-4-one is unique due to the presence of both amino and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
5-amino-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H11NO3/c1-13-6-4-7(11)10-8(12)2-3-14-9(10)5-6/h4-5H,2-3,11H2,1H3 |
Clé InChI |
CDHKIASESAVMIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=O)CCOC2=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B13051289.png)
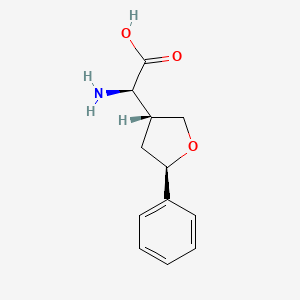
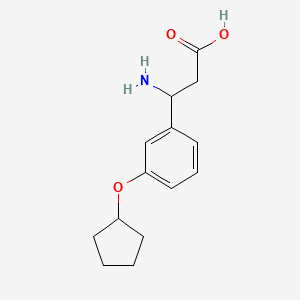
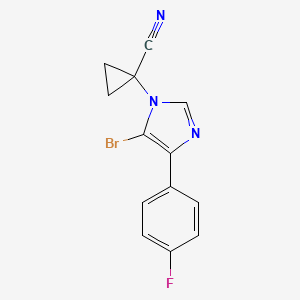
![N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine](/img/structure/B13051308.png)
![3-Bromo-2-phenylbenzo[b]thiophene](/img/structure/B13051310.png)
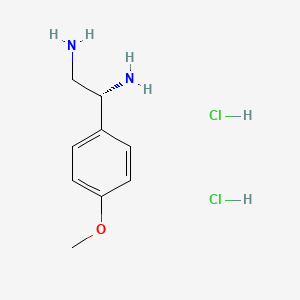
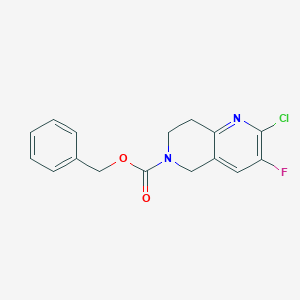
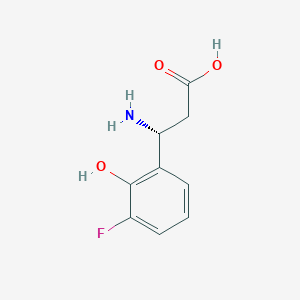


![7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13051333.png)

![3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13051358.png)
